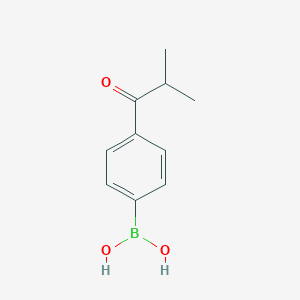

(4-Isobutyrylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-methylpropanoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUNNCDOCRSHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611202 | |

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-27-1 | |

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Isobutyrylphenyl)boronic Acid: Synthesis, Reactivity, and Applications

Abstract

(4-Isobutyrylphenyl)boronic acid is a bifunctional organic compound featuring a reactive boronic acid moiety and a ketone functional group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, a robust synthetic strategy, and its primary application as a versatile building block in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the causality behind experimental choices and the strategic importance of the boronic acid functional group in modern medicinal chemistry.

Core Chemical Identity and Physicochemical Profile

This compound is an arylboronic acid derivative. It is crucial to distinguish it from its reduced analogue, (4-isobutylphenyl)boronic acid, which lacks the carbonyl group. The presence of the isobutyryl group (a ketone) significantly influences the electronic properties and provides an additional site for chemical modification. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from the well-established behavior of related acylphenylboronic acids.

Table 1: Core Chemical and Physical Properties

| Property | Value / Description | Rationale / Source |

| IUPAC Name | (4-(2-Methylpropanoyl)phenyl)boronic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₃BO₃ | Calculated |

| Molecular Weight | 192.02 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of arylboronic acids.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, THF, and DMSO. | The aryl and isobutyryl groups confer organic solubility, while the boronic acid allows for some polarity. |

| SMILES | CC(C)C(=O)C1=CC=C(C=C1)B(O)O | Structure Representation |

| InChI Key | InChIKey=SXGDDZVOVUQGQE-UHFFFAOYSA-N | Structure Representation |

Structurally, boronic acids are Lewis acids due to the electron-deficient boron atom with a vacant p-orbital.[1] In the solid state, they often exist as dehydrative trimers known as boroxines. This equilibrium is reversible in the presence of water or other nucleophiles.

Synthesis Strategy: Miyaura Borylation

From an experimental standpoint, the most direct and atom-economical method for preparing this compound is via the palladium-catalyzed Miyaura borylation reaction. This approach utilizes a readily available aryl halide precursor and a diboron reagent.

The logical precursor is 1-(4-bromophenyl)-2-methylpropan-1-one . The reaction involves the catalytic conversion of the carbon-bromine (C-Br) bond to a carbon-boron (C-B) bond.

Caption: Proposed synthesis of this compound.

Expert Rationale:

-

Choice of Catalyst: A palladium catalyst, often complexed with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Nickel-based catalysts are also emerging as a more sustainable alternative.[2]

-

Role of the Base: A base, typically potassium acetate (KOAc), is required. Its primary role is not to deprotonate the boronic acid but to facilitate the transmetalation step within the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is stable, easy to handle, and yields a boronate ester intermediate. This ester is often more stable and easier to purify than the final boronic acid and can be used directly in subsequent reactions or hydrolyzed to the acid.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[3]

The reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Catalytic Cycle Mechanism

The reaction proceeds through a well-defined catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (R²-B(OH)₃⁻).

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for coupling this compound with a generic aryl bromide.

Materials & Equipment:

-

This compound (1.2 eq.)

-

Aryl Bromide (1.0 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃ solution, 3.0 eq.)

-

Solvent (e.g., Toluene or Dioxane)

-

Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Base Addition: Add the organic solvent (e.g., Toluene) via syringe, followed by the aqueous base solution (e.g., 2M Na₂CO₃). The reaction is typically biphasic.

-

Heating: Fit the flask with a condenser, ensuring the inert atmosphere is maintained. Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. The causality here is that higher temperatures are required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. The purpose of the washes is to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Significance in Medicinal Chemistry and Drug Development

The utility of this compound in drug discovery is twofold, stemming from its two distinct functional groups.

-

The Phenylboronic Acid Moiety: Boronic acids are a "privileged" functional group in medicinal chemistry.[4] The boron atom can form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and glycoproteins.[5] More importantly, they act as potent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. This mechanism is exploited by FDA-approved drugs like Bortezomib (Velcade®) for multiple myeloma.[4]

-

The Isobutyrylphenyl Moiety: The ketone functionality serves as a versatile chemical handle. It can be transformed into other functional groups (alcohols, amines, etc.) or used in further C-C bond-forming reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The related isobutylphenyl scaffold is famously the core of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[6] The isobutyrylphenyl structure is found in related molecules and impurities, such as 1-Oxoibuprofen.[7]

Safety, Handling, and Storage

As a class, arylboronic acids require careful handling.

Table 2: Hazard and Safety Information

| Category | Description |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Based on data for similar arylboronic acids.[8] |

| GHS Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Work should be performed in a well-ventilated fume hood.[9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon) to prevent degradation via oxidation or dehydration. |

| Incompatibilities | Avoid strong oxidizing agents. |

Conclusion

This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its true power is realized through its participation in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures. The dual functionality of a reactive boronic acid and a modifiable ketone group makes it a strategic tool for generating novel compounds in drug discovery and materials science. Adherence to established protocols and safety guidelines is essential for its successful and safe application in the laboratory.

References

- Boron Molecular. Buy 4-Isobutylphenylboronic acid.

- Lima, L. M., et al. (2020). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 25(23), 5583.

- Bhandari, D., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 145(44), 23986–24003.

- Nishiyabu, R., et al. (2011). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 3(4), 1943–1962.

- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1370–1379.

- Raghavan, S., & Varghese, O. P. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-013.

- Organic Syntheses. PREPARATION OF ISOBUTYLBORONIC ACID PINACOL ESTER.

- Raghavan, S., & Varghese, O. P. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- Wu, W., et al. (2013). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry, 4(17), 4461-4470.

- ResearchGate. Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid.

- PubChem. 4-Isopropylphenylboronic acid. National Institutes of Health.

- Angélica, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Kogure, K., et al. (1975). An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry, 39(8), 1695-1699.

- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

- iChemical. 4-isopropyl-phenyl-boronic acid.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Google Patents. An improved process for the preparation of boronic acid esters.

- Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives.

- Learning Videos Channel. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents. YouTube.

- Jia, Z., et al. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. (2RS)-2-(4-Isobutyrylphenyl)propionic acid pharmaceutical impurity standard 65813-55-0 [sigmaaldrich.com]

- 8. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

(4-Isobutyrylphenyl)boronic acid CAS number and structure

An In-depth Technical Guide to (4-Isobutyrylphenyl)boronic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a specialized organoboron compound. While not a widely cataloged commercial chemical, its structure presents significant potential as a building block in synthetic and medicinal chemistry. This document delineates its chemical identity and physicochemical properties, proposes a robust synthetic pathway based on established methodologies, and explores its primary application in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery. The guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, field-proven insights.

PART 1: Chemical Identity and Physicochemical Properties

This compound is an aromatic boronic acid characterized by a phenyl ring substituted with an isobutyryl group and a boronic acid moiety. The boronic acid group (-B(OH)₂) is a versatile functional group in organic chemistry, acting as a Lewis acid and enabling a wide range of transformations.[1] The isobutyryl group, a ketone, provides a site for further chemical modification or can act as a key pharmacophore in a larger molecule.

A definitive CAS number for this compound is not readily found in major chemical inventories. This suggests that the compound is not a standard, off-the-shelf reagent and would likely require custom synthesis for research or development purposes.

Chemical Structure:

(Where Ph represents the 1,4-substituted benzene ring)

The structure combines the reactivity of an arylboronic acid with the carbonyl chemistry of a ketone.

Data Presentation: Physicochemical Properties

The following table summarizes the key calculated and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | (4-(2-methylpropanoyl)phenyl)boronic acid | N/A (Derived) |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₀H₁₃BO₃ | Calculated |

| Molecular Weight | 192.02 g/mol | Calculated |

| Physical Form | Predicted to be a solid at room temperature. | N/A |

| Solubility | Expected to be soluble in polar organic solvents like THF, Dioxane, and DMF. | N/A |

| SMILES Code | CC(C)C(=O)C1=CC=C(C=C1)B(O)O | Derived |

PART 2: Proposed Synthesis via Miyaura Borylation

The most reliable and versatile method for preparing aryl boronic acids is the Miyaura borylation reaction.[2] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate and a diboron reagent to form the C-B bond. This approach is favored for its high functional group tolerance, allowing the ketone of the isobutyryl group to remain intact.

The proposed synthesis starts from the commercially available precursor, 1-(4-bromophenyl)-2-methylpropan-1-one.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-(4-bromophenyl)-2-methylpropan-1-one via a palladium-catalyzed Miyaura borylation.

Materials:

-

1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

1,4-Dioxane (anhydrous)

Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)-2-methylpropan-1-one, bis(pinacolato)diboron, and potassium acetate.

-

Purging: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Causality: The palladium(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by anhydrous 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification of Boronate Ester: Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an acid (e.g., HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualization: Synthesis Workflow

Caption: Proposed synthesis of this compound.

PART 3: Application in Drug Discovery - The Suzuki-Miyaura Coupling

The paramount application of aryl boronic acids in drug development is their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction creates a carbon-carbon bond between an organoborane and an organohalide, a transformation that is one of the most powerful and widely used tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5]

This compound would serve as a key building block to introduce the isobutyrylphenyl moiety into a target structure, coupling with a variety of aryl or heteroaryl halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[4][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance of Boronic Acids in Medicinal Chemistry

The incorporation of boronic acids into drug discovery programs has surged in recent years.[8][9] This is highlighted by the FDA approval of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the β-lactamase inhibitor Vaborbactam.[10][11]

Boronic acids offer several advantages in drug design:

-

Enhanced Potency: The boron atom can form reversible covalent bonds with active site serines in enzymes, leading to potent and targeted inhibition.[2]

-

Improved Pharmacokinetics: The boronic acid moiety can improve a drug's solubility and metabolic profile.[8][9]

-

Synthetic Versatility: As demonstrated by the Suzuki coupling, they are synthetically accessible and versatile building blocks for creating diverse chemical libraries.[12]

Conclusion

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).

- Organic Chemistry Portal. Suzuki Coupling.

- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).

- Boron Molecular. 4-Isobutylphenylboronic acid. CAS 153624-38-5.

- Kogure, K., Nakagawa, K., & Fukawa, H. An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry, 39(7), 1427-1431. (1975).

- Wikipedia. Boronic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid.

- Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017).

- Trippier, P. C. Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 203, 112581. (2020).

- Lenormand, C., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(21), 6485. (2021).

- ResearchGate. Design and discovery of boronic acid drugs. (2020).

- Boron Molecular. (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester. CAS 1256359-13-3.

- iChemical. 4-isopropyl-phenyl-boronic acid. CAS 16152-51-5.

- ResearchGate. Structure of 2-(4-isobutylphenyl)-propionic acid (H18C13O2) or ibuprofen.

- Hall, D. G. (Ed.).

- Encyclopedia.com. 2-(4-Isobutylphenyl)Propionic Acid.

- Singh, A., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1146. (2021).

- Piloto, A. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. (2020).

- YouTube. Write the structural formula of the following : 2-(4-isobutylphenyl) propanoic acid. (2022).

- YouTube. Write bond line structural formula for 2- ( 4-Isobutyl phenyl) propanoic acid. (2023).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to the Synthesis of (4-Isobutyrylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isobutyrylphenyl)boronic acid is a critical building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a comprehensive review of the primary synthetic methodologies for its preparation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most prevalent synthetic routes, including lithiation-borylation of aryl halides and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the efficient and reliable synthesis of this key intermediate.

Introduction: The Significance of this compound

Boronic acids and their derivatives are indispensable tools in modern organic chemistry due to their versatility, stability, and relatively low toxicity.[3][4] They are cornerstone reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][]

The (4-Isobutyrylphenyl) moiety is a key structural feature in several pharmacologically active compounds. For instance, it is a precursor to the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, which is 2-(4-isobutylphenyl)propionic acid.[6][7] The synthesis of this compound, therefore, represents a crucial step in the development of various drug candidates and advanced materials. Its structure, featuring a reactive boronic acid group and a ketone functionality, allows for sequential, regioselective modifications, making it a highly valuable and versatile synthetic intermediate.

Primary Synthetic Strategies

The synthesis of arylboronic acids, including this compound, typically begins with a suitably functionalized aromatic precursor. The two most prominent and field-proven strategies involve:

-

Method A: Lithiation-Borylation of an Aryl Halide. This classic approach relies on a halogen-metal exchange reaction to create a highly reactive aryllithium or Grignard intermediate, which is then quenched with a boron electrophile.[8][9]

-

Method B: Palladium-Catalyzed Borylation. This modern alternative utilizes a palladium catalyst to directly couple an aryl halide or triflate with a diboron reagent, offering excellent functional group tolerance under milder conditions.[10]

The choice between these methods often depends on factors such as substrate availability, functional group compatibility, desired scale, and laboratory equipment.

Method A: Synthesis via Lithiation-Borylation

This route is a robust and well-established method for preparing arylboronic acids. The general strategy begins with 1-bromo-4-isobutyrylbenzene (4-bromoisobutyrophenone) as the starting material. The core of the synthesis involves a low-temperature halogen-metal exchange followed by electrophilic trapping with a trialkyl borate.

Reaction Mechanism and Rationale

The reaction proceeds in two key steps:

-

Formation of the Organometallic Intermediate: The aryl bromide is treated with a strong organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). The highly polarized C-Li bond of n-BuLi facilitates a halogen-metal exchange, replacing the bromine atom with lithium to form a highly nucleophilic aryllithium species. Maintaining anhydrous conditions and low temperatures is critical to prevent quenching of the aryllithium reagent by trace water or side reactions.[11]

-

Borylation: The aryllithium intermediate is then reacted with a boron electrophile, most commonly trimethyl borate or triisopropyl borate. The nucleophilic aryl carbon attacks the electron-deficient boron atom.[3]

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final this compound.[12]

dot graph "Lithiation_Borylation_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

// Nodes

Start [label="1-Bromo-4-isobutyrylbenzene", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];

Reagent1 [label=<n-BuLi, Dry THF-78 °C>, shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

Intermediate [label="Aryllithium Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

Reagent2 [label=

// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Intermediate [label="Halogen-Metal\nExchange"]; Intermediate -> Reagent2 [arrowhead=none]; Reagent2 -> Boronate [label="Borylation"]; Boronate -> Reagent3 [arrowhead=none]; Reagent3 -> Product [label="Workup"]; } caption [label="Workflow for Lithiation-Borylation Synthesis.", shape=plaintext, fontsize=10];

Detailed Experimental Protocol

This protocol is a representative example synthesized from literature procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.[11]

Materials:

-

1-Bromo-4-isobutyrylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M solution in hexanes)

-

Trimethyl borate

-

Hydrochloric acid (3 N)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-isobutyrylbenzene (1.0 equiv) dissolved in anhydrous THF (approx. 0.2 M solution).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.5 equiv) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Trimethyl borate (1.5 equiv) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to warm slowly to room temperature and is stirred overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 3 N HCl (10 mL per 20 mmol of starting material) at 0 °C. The mixture is stirred vigorously for 30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water, then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is often purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford pure this compound as a white solid.[13]

Method B: Palladium-Catalyzed Miyaura Borylation

This method has gained prominence due to its milder reaction conditions and broader tolerance for various functional groups compared to the lithiation route. The reaction, often called Miyaura borylation, involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Reaction Mechanism and Rationale

The catalytic cycle of the Miyaura borylation is a well-studied process:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step.[]

-

Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate), transmetalates with the Pd(II) complex. The base facilitates the formation of a boryl anion which then displaces the halide on the palladium center, yielding an Ar-Pd-B(OR)₂ species.

-

Reductive Elimination: The final step is the reductive elimination of the arylboronic ester product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The use of a pinacol ester (B₂pin₂) is common as it forms a stable, easily handled boronic ester product that can be isolated or hydrolyzed to the boronic acid in a subsequent step.

dot graph "Miyaura_Borylation_Cycle" { graph [layout=dot, splines=true, bgcolor="#F1F3F4"]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_ArX [label="Ar-Pd(II)-X", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_ArB [label="Ar-Pd(II)-B(OR)₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for text

ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"];

Product [label="Ar-B(OR)₂", shape=plaintext, fontcolor="#202124"];

B2pin2 [label=

// Edges Pd0 -> PdII_ArX [label="Oxidative\nAddition"]; PdII_ArX -> PdII_ArB [label="Transmetalation"]; PdII_ArB -> Pd0 [label="Reductive\nElimination"];

// Connections to external reagents/products ArX -> PdII_ArX [style=dashed, arrowhead=none]; PdII_ArB -> Product [style=dashed, arrowhead=none]; B2pin2 -> PdII_ArB [style=dashed, arrowhead=none]; PdII_ArX -> BaseX [style=dashed, arrowhead=none]; } caption [label="Catalytic Cycle for Miyaura Borylation.", shape=plaintext, fontsize=10];

Detailed Experimental Protocol

This protocol is a representative example synthesized from literature procedures. Optimization of catalyst, ligand, base, and solvent may be required.

Materials:

-

1-Bromo-4-isobutyrylbenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

-

Potassium Acetate (KOAc)

-

Anhydrous Dioxane or DMSO

-

Pinacol

Procedure:

-

Setup: To an oven-dried Schlenk flask, add 1-bromo-4-isobutyrylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (2-3 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Reaction: Anhydrous dioxane (or DMSO) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst.

-

Extraction: The filtrate is washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude pinacol ester can be purified by column chromatography on silica gel. If the boronic acid is desired, the crude ester is dissolved in a solvent like THF, treated with an aqueous base (e.g., NaOH), stirred, and then acidified to precipitate the boronic acid, which is collected by filtration.[14]

Comparative Analysis of Synthetic Routes

| Parameter | Method A: Lithiation-Borylation | Method B: Miyaura Borylation |

| Starting Material | Aryl Halide (typically Br or I) | Aryl Halide or Triflate |

| Key Reagents | Organolithium (e.g., n-BuLi), Trialkyl borate | Palladium Catalyst, Ligand, Diboron Reagent, Base |

| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous | Elevated temperatures (80-100 °C), inert atmosphere |

| Functional Group Tolerance | Limited; incompatible with acidic protons and many electrophilic groups (e.g., esters, nitriles) | Excellent; tolerates a wide range of functional groups |

| Scalability | Can be challenging due to cryogenic requirements and exothermic nature | Generally more amenable to large-scale synthesis |

| Cost & Waste | Reagents are relatively inexpensive, but cryogenic cooling adds cost. Generates salt byproducts. | Palladium catalysts and specialized ligands can be expensive. Generates less salt waste. |

| Typical Yields | 60-85% | 70-95% |

Purification and Characterization

Purification: A common issue with boronic acids is their tendency to form cyclic anhydride trimers known as boroxines upon dehydration.[13] This can often be reversed by recrystallization from a solvent containing water. The pinacol esters from Method B are generally more stable and less prone to dehydration, making them easier to purify via chromatography.[14]

Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides definitive structural confirmation. The boronic acid proton (-B(OH)₂) signal in ¹H NMR is often broad and may exchange with D₂O. ¹¹B NMR shows a characteristic signal for the tricoordinate boron atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Melting Point: A sharp melting point is an indicator of high purity.

Conclusion

The synthesis of this compound is readily achievable through well-established methodologies. The choice between the classical lithiation-borylation route and the modern palladium-catalyzed Miyaura borylation depends on the specific constraints of the synthesis, including functional group compatibility, scale, and available resources. While the lithiation route is cost-effective for simple precursors, the Miyaura borylation offers superior functional group tolerance and is often preferred for more complex substrates encountered in drug discovery and development. This guide provides the foundational knowledge for scientists to confidently select and execute the most appropriate synthetic strategy for their research objectives.

References

- Organic Syntheses Procedure. (n.d.). orgsyn.org.

- Aggarwal, V. K., et al. (2010). Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents. Journal of the American Chemical Society, 132(11), 4025-8.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. This is a foundational review, though not directly in the search results, it is the authoritative source for the Suzuki-Miyaura reaction.

- Kogure, K., Nakagawa, K., & Fukawa, H. (1975). An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry, 39(7), 1427-1431.

- BenchChem. (2025). (4-(Butylsulfinyl)phenyl)boronic acid synthesis methods. benchchem.com.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Wiley-VCH. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. wiley-vch.de.

- U.S. Patent No. 9,243,004 B2. (2016). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

- Wikipedia. (n.d.). Borylation. en.wikipedia.org.

- International Patent No. WO2013016185A1. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

- Wang, L., et al. (2020). Organic Borylation Reactions via Radical Mechanism. Chinese Journal of Organic Chemistry.

- Althaus, M., et al. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. University of Bristol.

- Indiana University. (2002). C251.02 Lab -- Ibuprofen Project. chem.indiana.edu.

- Bonet, A., et al. (2016). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 21(10), 1353.

- Bonet, A., et al. (2016). Recent Advances in the Synthesis of Borinic Acid Derivatives. National Center for Biotechnology Information.

- Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6, 234-251.

- Arnott, E. A., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(19), 8444-8454.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. nbinnopharm.com.

- U.S. Patent No. 4,186,270 A. (1980). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. Google Patents.

- Peng, B., et al. (2018). Metal-Free Radical Borylation of Alkyl and Aryl Iodides. Angewandte Chemie International Edition, 57(42), 13915-13919.

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH.

- Ros, A., et al. (2014). Functional group directed C–H borylation. Chemical Society Reviews, 43(10), 3229-3246.

- Coombs, J. R., et al. (2015). Catalyst-Free Synthesis of Borylated Lactones from Esters via Electrophilic Oxyboration. Organic Letters, 17(4), 960-963.

- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Borylation Reactions via Radical Mechanism [nsd.pku.edu.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. Borylation - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Catalyst-Free Synthesis of Borylated Lactones from Esters via Electrophilic Oxyboration - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Core Compound Analysis: (4-Isobutyrylphenyl)boronic Acid

An In-Depth Technical Guide to (4-Isobutyrylphenyl)boronic Acid: Synthesis, Application, and Therapeutic Potential

This compound is a specialized organoboron compound featuring a boronic acid functional group and an isobutyryl moiety attached to a phenyl ring. While not as commonly cited or commercially available as its close analog, (4-isobutylphenyl)boronic acid, its structure presents significant interest for researchers in medicinal chemistry. The isobutyryl group, a key structural feature in several active pharmaceutical ingredients, makes this molecule a potentially valuable building block for creating novel drug candidates and complex molecular probes.

The fundamental properties of this compound are derived from its constituent atoms. A precise calculation of its molecular weight and formula is essential for any quantitative experimental work.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₃ |

| Molecular Weight | 192.02 g/mol |

| Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)B(O)O |

The presence of the boronic acid group makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, while the ketone of the isobutyryl group offers a site for further chemical modification.

Section 2: A Key Analog for Practical Application: (4-Isobutylphenyl)boronic Acid

For many practical research and development applications, the closely related and widely available analog, (4-Isobutylphenyl)boronic acid, serves as an excellent reference and starting point. Its chemical properties and reactivity patterns are highly relevant for understanding the potential of the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BO₂ | [1][2] |

| Molecular Weight | 178.04 g/mol | [1] |

| CAS Number | 153624-38-5 | [1][2] |

| Appearance | Solid | |

| Storage | Inert atmosphere, room temperature | [1] |

This analog is a staple in synthetic chemistry, primarily used to introduce the 4-isobutylphenyl group into more complex structures, a motif found in several non-steroidal anti-inflammatory drugs (NSAIDs).

Section 3: Synthesis Methodologies

The synthesis of arylboronic acids is a well-established field, providing a logical framework for the preparation of this compound.

Proposed Synthesis of this compound

A logical and efficient pathway to synthesize the target compound would start from a commercially available precursor, such as 4'-isobutylacetophenone, which is structurally similar to the desired isobutyrylphenyl core. The proposed workflow involves the protection of the ketone, followed by a halogen-metal exchange and borylation.

Causality in Experimental Design:

-

Ketone Protection: The isobutyryl group's ketone is reactive towards the organolithium reagents used in the borylation step. Therefore, it must first be protected, typically as a ketal, to prevent side reactions. This ensures the selective formation of the C-B bond at the desired aromatic position.

-

Aromatic Bromination: A halogen, typically bromine, is introduced onto the phenyl ring ortho or para to the existing alkyl group. This provides a handle for the subsequent lithiation step.

-

Lithiation and Borylation: A halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures generates a highly reactive aryllithium species. This is immediately quenched with a trialkyl borate, such as trimethyl borate, to form the boronate ester.

-

Deprotection and Hydrolysis: Acidic workup serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and removes the ketal protecting group, regenerating the isobutyryl ketone.

Caption: Proposed synthetic pathway for this compound.

Section 4: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The premier application for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This palladium-catalyzed reaction is indispensable in modern organic synthesis and drug discovery for its versatility, mild conditions, and high functional group tolerance.[3][4]

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol is a self-validating system for coupling an aryl bromide with an arylboronic acid, such as (4-Isobutylphenyl)boronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/Dioxane and Water mixture)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Expert Insight: The choice of base is critical. Carbonates are common, but stronger bases may be needed for less reactive substrates. The base activates the boronic acid, facilitating the transmetalation step.[5]

-

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. A biphasic system with water is often used to help dissolve the inorganic base and facilitate the reaction.[6]

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Trustworthiness: The aqueous wash removes the inorganic base and boron-containing byproducts. Proper separation ensures the purity of the final product.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.

Section 5: The Role of Boronic Acids in Modern Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged in recent years.[7] This is due to their unique chemical properties and their ability to act as potent enzyme inhibitors or versatile synthetic intermediates.

Key Applications:

-

Enzyme Inhibition: The boron atom can form stable, reversible covalent bonds with active site serine or threonine residues in proteases. This mechanism is exploited by the FDA-approved drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are proteasome inhibitors used to treat multiple myeloma.[8][9]

-

Bioisosteres: The boronic acid moiety can serve as a bioisostere for other functional groups like carboxylic acids or phenols, potentially improving a compound's potency, selectivity, and pharmacokinetic profile.[10]

-

Synthetic Scaffolding: As demonstrated by the Suzuki-Miyaura coupling, boronic acids are invaluable for constructing the complex carbon skeletons of modern pharmaceuticals.[11] Their stability, ease of handling, and low toxicity make them ideal for large-scale synthesis.[5]

The development of novel boronic acid derivatives, like this compound, continues to be a promising avenue for discovering new therapeutic agents.[10]

Section 6: References

-

Boron Molecular. 4-Isobutylphenylboronic acid. [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

Katsura Kogure, Kunio Nakagawa, and Hideaki Fukawa. An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. [Link]

-

PubChem. 4-Isopropylphenylboronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

ResearchGate. Design and discovery of boronic acid drugs | Request PDF. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Google Patents. Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

-

PubMed. Some biological properties of 2-(4-isoburylphenyl)-propionic acid. [Link]

Sources

- 1. 153624-38-5|4-Isobutylphenylboronic acid|BLD Pharm [bldpharm.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

Solubility Profile of (4-Isobutyrylphenyl)boronic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (4-Isobutyrylphenyl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This technical guide provides a detailed analysis of the structural and physicochemical factors governing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust predictive framework based on the known behavior of analogous arylboronic acids.[1][2] Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications.

Introduction to this compound

This compound belongs to the critically important class of arylboronic acids, which are foundational reagents in modern synthetic chemistry.[3] Their stability, functional group tolerance, and reactivity make them indispensable in the synthesis of complex molecules, including a growing number of approved pharmaceuticals.[3][4] The unique structure of this compound, incorporating a polar ketone, a nonpolar aromatic ring, and a hydrogen-bonding boronic acid moiety, presents a nuanced solubility profile that dictates its handling and application. Understanding this profile is not merely a matter of convenience; it is essential for achieving reaction efficiency, ensuring purity during crystallization, and developing viable formulations.[5]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by the interplay of its intrinsic properties with those of the solvent. For this compound, three key structural motifs are determinative.

2.1 The Boronic Acid Moiety: A Polar, Protic Head The -B(OH)₂ group is the primary driver of polarity. It is a weak Lewis acid and can act as both a hydrogen bond donor (via the -OH groups) and acceptor (via the oxygen lone pairs).[5] This duality facilitates strong interactions with polar protic and aprotic solvents. It is also important to note that boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides, particularly upon heating or in nonpolar solvents, which can alter solubility behavior.[6]

2.2 The Aromatic Core: A Nonpolar Scaffold The central phenyl ring is nonpolar and hydrophobic. Its contribution favors solubility in solvents with aromatic character (e.g., toluene) or those with lower polarity, through van der Waals interactions. In highly polar solvents, this hydrophobic region can detract from overall solubility.

2.3 The Isobutyryl Group: A Polar, Aprotic Tail The para-substituted isobutyryl group (-C(O)CH(CH₃)₂) introduces a significant polar component. The carbonyl (C=O) group is a potent hydrogen bond acceptor, capable of forming strong interactions with protic solvents like alcohols. Its presence significantly increases the overall polarity of the molecule compared to simpler analogs like 4-isopropylphenylboronic acid and enhances its affinity for polar aprotic solvents like acetone or tetrahydrofuran (THF).

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and empirical data from structurally similar compounds like phenylboronic acid, a predictive solubility profile can be constructed.[7] Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][8] The addition of the polar isobutyryl group is expected to enhance solubility in polar solvents.

3.1 High Expected Solubility

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility is predicted due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and both the boronic acid and ketone moieties of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): High solubility is anticipated. These solvents can accept hydrogen bonds from the boronic acid and engage in strong dipole-dipole interactions with the isobutyryl group. Ketones and ethers are known to be excellent solvents for phenylboronic acids.[1][6]

3.2 Moderate Expected Solubility

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is likely. While less polar than the aforementioned solvents, they can still engage in dipole-dipole interactions. Chloroform, in particular, can act as a weak hydrogen bond donor.

-

Ethers (e.g., Diethyl Ether, Dipropyl Ether): Good to moderate solubility is expected. Ethers are effective solvents for arylboronic acids, though the bulky isobutyryl group might slightly temper the solubility compared to smaller analogs.[8]

3.3 Low to Insoluble

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Very low solubility is predicted. The highly polar boronic acid and ketone functionalities are incompatible with the nonpolar nature of these solvents, overwhelming the favorable interactions of the phenyl and isobutyl components.[8] This property is often exploited for purification, where nonpolar solvents can be used to wash away nonpolar impurities.

Quantitative Experimental Protocol for Solubility Determination

To move from prediction to precise data, a robust experimental methodology is required. The following protocol describes a standard isothermal equilibrium method for determining the solubility of this compound. This self-validating system ensures accuracy through the confirmation of a saturated solution.

4.1 Materials and Equipment

-

This compound (solid, ≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or vortex mixer

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.2 Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment.

-

Solvent Addition: Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into the vial. Record the exact volume.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid material at the bottom.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable diluent (e.g., acetonitrile) to bring the concentration into the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

Quantification by HPLC: Analyze the diluted sample, along with the standard solutions, by HPLC. Use a suitable stationary phase (e.g., C18 column) and mobile phase. The concentration of the analyte in the diluted sample is determined from the calibration curve.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula:

-

S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

-

4.3 Workflow Visualization

The following diagram illustrates the key stages of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Summary of Predicted Solubility Data

The following table summarizes the expected solubility of this compound in various organic solvents, pending experimental verification using the protocol described above.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | Acetone, THF, DMSO | High | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Chlorinated | Dichloromethane (DCM) | Moderate | Dipole-Dipole |

| Aromatic | Toluene | Low | Van der Waals, π-π stacking (offset by polar groups) |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Van der Waals (overwhelmed by polarity mismatch) |

Conclusion

This compound is a molecule of significant synthetic utility, possessing a complex and multifaceted solubility profile. Its structure suggests high solubility in polar protic and aprotic solvents, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons. This predictive understanding provides a strong foundation for its practical application. However, for critical processes in drug development and process chemistry, these predictions must be substantiated by precise, quantitative data. The experimental protocol detailed herein offers a reliable and reproducible method for generating this crucial information, enabling scientists to fully harness the potential of this versatile boronic acid.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- Solubility of Organic Compounds. (2023, August 31).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.Semantic Scholar.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.ResearchGate.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.Journal of Solution Chemistry, 49(6), 814-826. [Link]

- Design and discovery of boronic acid drugs. (2020). ResearchGate.

- Pi-Pu, L., et al. (2020). Design and discovery of boronic acid drugs.European Journal of Medicinal Chemistry, 201, 112591. [Link]

- Hall, D. G. (Ed.). (2005).

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Stability and Storage of (4-Isobutyrylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of (4-Isobutyrylphenyl)boronic Acid

This compound is a key organoboron compound utilized in a variety of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. Its utility in the synthesis of pharmacologically active compounds and advanced materials necessitates a thorough understanding of its chemical stability and optimal storage conditions. The presence of both the boronic acid moiety and an electron-withdrawing isobutyryl group on the phenyl ring imparts a unique reactivity profile that also dictates its stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and protocols to ensure its integrity throughout its lifecycle in a research and development setting.

Pillar 1: Chemical Stability and Degradation Pathways

The stability of this compound is not absolute; it is susceptible to several degradation pathways that can compromise its purity and reactivity. Understanding these mechanisms is critical for mitigating degradation and ensuring reproducible experimental outcomes.

The Triad of Instability: Oxidation, Dehydration, and Protodeboronation

Arylboronic acids, including this compound, are primarily susceptible to three degradation pathways:

-

Oxidative Deboronation: This is a significant degradation pathway for many boronic acids, especially in the presence of reactive oxygen species.[1][2] The carbon-boron bond is cleaved, leading to the formation of the corresponding phenol (4-isobutylphenol in this case) and boric acid.[3] The electron-withdrawing nature of the 4-isobutyryl group can influence the rate of this process. Generally, electron-withdrawing groups can slow down the rate of oxidation.[4]

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[5] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate stoichiometry and reaction kinetics, as the molecular weight and reactivity of the boroxine differ from the monomeric boronic acid.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This is particularly relevant under certain pH conditions and in the presence of protic solvents.

The following diagram illustrates the major degradation pathways for this compound.

Caption: Major degradation pathways of this compound.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound:

| Factor | Effect on Stability | Rationale |

| Moisture/Humidity | High | Promotes both hydrolytic degradation and the reversible formation of boroxines. Phenylboronic acid is known to be hygroscopic.[6] |

| Temperature | High | Accelerates the rates of all degradation reactions.[7] |

| Light | Moderate | Can promote oxidative degradation, particularly in the presence of photosensitizers. Photostability testing is recommended for drug substances.[8] |

| Oxygen | High | A direct participant in oxidative deboronation. Storage under an inert atmosphere is often recommended.[7] |

| pH | Significant | The rate of protodeboronation and the equilibrium between the boronic acid and its boronate anion are pH-dependent.[9] |

Pillar 2: Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the integrity of this compound.

Optimal Storage Conditions

Based on the chemical properties of arylboronic acids, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Justification |

| Temperature | 2-8°C (Refrigerated) | Slows down the rate of thermal degradation. Some suppliers recommend room temperature storage under inert atmosphere.[10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.[7] |

| Container | Tightly sealed, opaque container | Prevents exposure to light and moisture.[11] |

| Location | Cool, dry, and well-ventilated area | Avoids fluctuations in temperature and humidity.[12] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[7] | Prevents chemical reactions that could degrade the compound. |

Safe Handling Practices

When working with this compound, the following handling procedures should be followed to ensure both personnel safety and compound stability:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. If possible, work in a glove box or under a stream of inert gas.

-

Solution Preparation: Prepare solutions fresh for each use whenever possible. If solutions need to be stored, they should be kept under an inert atmosphere and refrigerated.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Pillar 3: Stability Assessment and Purity Analysis

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications.

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various stress conditions. The following is a representative protocol:

Objective: To assess the stability of this compound under thermal, photolytic, and hydrolytic stress.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Temperature and humidity-controlled chamber

-

Photostability chamber with a calibrated light source

-

HPLC system with a UV detector

Methodology:

-

Initial Characterization:

-

Obtain an initial purity profile of a reference batch of this compound using a validated HPLC method.

-

Characterize the compound using techniques like ¹H NMR, LC-MS, and FT-IR to confirm its identity and structure.

-

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH) for a defined period (e.g., 1, 2, and 4 weeks).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines, including a control sample shielded from light.[8]

-

Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9) and store them at a controlled temperature.

-

-

Analysis:

-

At each time point, withdraw samples and analyze them by HPLC to determine the remaining percentage of this compound and to identify and quantify any degradation products.

-

Compare the chromatograms of the stressed samples to the reference standard to identify new peaks corresponding to degradation products.

-

-

Data Interpretation:

-

Calculate the degradation rate under each condition.

-

Attempt to identify major degradation products using LC-MS or by comparing their retention times with those of potential degradation products (e.g., 4-isobutylphenol).

-

The following diagram outlines the workflow for a typical stability assessment study.

Caption: Workflow for a stability assessment study.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and effective technique for assessing the purity of boronic acids and their derivatives.[13]

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.[14]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is appropriate.

-

Challenges: On-column degradation can be a challenge for some boronic esters, but is generally less of an issue for the free boronic acids.[13]

Conclusion: Ensuring the Integrity of a Valuable Reagent

This compound is a powerful tool in synthetic chemistry, but its utility is directly linked to its purity and stability. By understanding the primary degradation pathways—oxidation, dehydration, and protodeboronation—and by implementing stringent storage and handling protocols, researchers can significantly extend the shelf-life and ensure the reliability of this important reagent. The proactive assessment of stability through well-designed experimental protocols and the use of appropriate analytical techniques like HPLC are essential components of quality control in any research or development setting that utilizes this compound.

References

- Bull, J. A., et al. (2016). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

- Gold, B., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters, 12(12), 1937–1943. [Link]

- Massachusetts Institute of Technology. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

- ChemRxiv. (2020). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 714-715.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid.

- KAUST Repository. (2018). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. [Link]

- Semantic Scholar. (2009).

- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.